(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
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Overview
Description
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a complex heterocyclic compound with a unique structure that combines benzofuran, pyrrole, and quinoxaline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the intramolecular cyclization of derivatives of quinoxaline with substituents at position 2, containing at least three carbon atoms with reaction centers capable of nucleophilic attack . The reaction conditions often include the use of catalysts such as boron trifluoride etherate and solvents like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit protein kinase CK2 and AKT kinase, which are involved in cell signaling pathways related to cancer . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Shares the pyrroloquinoxaline core but lacks the benzofuran moiety.
Benzofuro[3,2-g]quinoxaline: Contains the benzofuran and quinoxaline moieties but lacks the pyrrole ring.
Uniqueness
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is unique due to its combination of three distinct heterocyclic systems, which confer a diverse range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
72499-60-6 |
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Molecular Formula |
C17H10N2O |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C17H10N2O/c1-2-6-16-12(5-1)13-8-14-15(9-17(13)20-16)19-7-3-4-11(19)10-18-14/h1-10H |
InChI Key |
CYMSWDXQAINALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C=N4 |
Origin of Product |
United States |
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